molecular formula C14H13Cl2NO2S B7480022 N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide

N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B7480022
M. Wt: 330.2 g/mol
InChI Key: QDVCJRBYAXFXMF-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with 3,5-dichlorophenyl and 3,4-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide typically involves the reaction of 3,5-dichloroaniline with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide involves the inhibition of specific enzymes by binding to their active sites. This binding disrupts the normal function of the enzymes, leading to the inhibition of essential biochemical pathways in microbial cells. The compound’s molecular targets include enzymes involved in cell wall synthesis and energy production .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 3,5-dichlorophenyl and 3,4-dimethyl groups enhances its stability and reactivity compared to similar compounds. This unique structure makes it a valuable compound for various applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2S/c1-9-3-4-14(5-10(9)2)20(18,19)17-13-7-11(15)6-12(16)8-13/h3-8,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVCJRBYAXFXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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